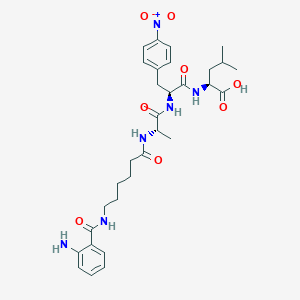

2Abz-Acp-Ala-Phe(4-NO2)-Leu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[6-[(2-aminobenzoyl)amino]hexanoylamino]propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O8/c1-19(2)17-26(31(42)43)36-30(41)25(18-21-12-14-22(15-13-21)37(44)45)35-28(39)20(3)34-27(38)11-5-4-8-16-33-29(40)23-9-6-7-10-24(23)32/h6-7,9-10,12-15,19-20,25-26H,4-5,8,11,16-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t20-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDJNZTXKWATTP-XZZVZQAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Validation Identity Confirmation :mass Spectrometry Ms is the Definitive Technique for Confirming the Identity of a Synthetic Peptide by Measuring Its Molecular Weight with High Accuracy.cymitquimica.comelectrospray Ionization Esi Ms is Commonly Used for Peptides. the Experimentally Measured Mass is Compared to the Theoretically Calculated Mass of the Target Peptide, 2abz Acp Ala Phe 4 No2 Leu. a Match Between the Observed and Theoretical Mass Provides Strong Evidence That the Correct Molecule Has Been Synthesized.cymitquimica.comtandem Mass Spectrometry Ms/ms Can Be Used to Further Confirm the Sequence by Fragmenting the Peptide and Analyzing the Resulting Daughter Ions.

| Analysis Technique | Purpose | Information Obtained |

| Analytical RP-HPLC | Purity Assessment | A chromatogram showing a single major peak, with purity calculated as a percentage. explorationpub.com |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | The molecular weight of the peptide, which is compared to the theoretical value. cymitquimica.com |

| NMR Spectroscopy | Structural Elucidation | Provides detailed information on the 3D structure and conformation of the peptide (used in specialized structural studies). cymitquimica.com |

| FTIR Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups like peptide bonds. cymitquimica.com |

Together, these analytical techniques provide a comprehensive characterization of the synthetic peptide, ensuring both its purity and structural integrity for subsequent use in research applications.

Synthetic Methodologies and Characterization Strategies for 2abz Acp Ala Phe 4 No2 Leu

Solid-Phase Peptide Synthesis (SPPS) Protocols for Non-Canonical Amino Acid Incorporation

The primary framework for assembling 2Abz-Acp-Ala-Phe(4-NO2)-Leu is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of SPPS. mdpi.comaltabioscience.com This method is preferred due to its use of milder deprotection conditions (a secondary amine base like piperidine) for the temporary Nα-Fmoc group, which preserves the acid-labile protecting groups on the amino acid side chains and the bond linking the peptide to the resin. altabioscience.combeilstein-journals.org The synthesis proceeds in a C-terminal to N-terminal direction, starting with the attachment of the first amino acid (Leucine) to an insoluble polymer support. lsu.edu Subsequent amino acids, including the non-canonical ones, are then added sequentially through repeated cycles of deprotection and coupling. lsu.edu

The incorporation of non-standard residues like Phe(4-NO2), Acp, and 2Abz is a key challenge. rsc.org While SPPS is flexible enough to allow for their inclusion, each may require specific considerations during derivatization and coupling to ensure high efficiency and prevent side reactions. rsc.org

Before incorporation into the growing peptide chain, each amino acid, including the non-canonical ones, must be appropriately protected. altabioscience.com The α-amino group is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups (like tBu), creating an orthogonal protection scheme. sigmaaldrich.com

For the synthesis of this peptide, the key non-canonical amino acid, 4-nitro-L-phenylalanine, must be prepared as Fmoc-Phe(4-NO2)-OH. This is typically achieved through a two-step process:

Nitration of L-phenylalanine: L-phenylalanine is treated with a nitrating mixture, such as nitric acid in sulfuric acid, to introduce the nitro group at the para position of the phenyl ring. nih.gov

Fmoc Protection: The resulting 4-nitro-L-phenylalanine is then reacted with a fluorenylmethyloxycarbonyl source, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions to attach the Fmoc group to the α-amino group. nih.govpeptide.com

Similarly, the spacer molecule, 6-aminocaproic acid, and the N-terminal capping group, 2-aminobenzoic acid, are also required as their Fmoc-protected derivatives (Fmoc-Acp-OH and Fmoc-2Abz-OH, respectively) for stepwise assembly via SPPS. peptide.comresearchgate.net

The formation of the amide (peptide) bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid is the core reaction of SPPS. lsu.edu This reaction requires a chemical activator to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. mdpi.comexplorationpub.com More advanced phosphonium- or aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and particularly useful for sterically hindered or difficult couplings. nih.gov

For the assembly of this compound, standard coupling protocols are generally effective:

Fmoc-Ala-OH, Fmoc-Leu-OH, and Fmoc-Phe(4-NO2)-OH: These residues can be coupled using standard activators like HATU or HCTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de

Fmoc-Acp-OH: As a flexible, non-sterically hindered linker, 6-aminocaproic acid (also known as 6-aminohexanoic acid, Ahx) typically couples efficiently using standard SPPS conditions without complications. cymitquimica.com

Fmoc-2Abz-OH (N-Fmoc-anthranilic acid): The coupling of 2-aminobenzoic acid can be less efficient than standard amino acids due to the electron-withdrawing nature of its aromatic carboxyl group. peptide.com Therefore, a more potent activation reagent like HATU is often recommended to ensure the reaction goes to completion. peptide.com

To ensure complete reaction at each step, the disappearance of free amino groups on the resin can be monitored using qualitative tests like the Kaiser (ninhydrin) test.

The choice of solid support (resin) is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. explorationpub.com For the synthesis of a peptide with a C-terminal carboxylic acid, like this compound, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is typically employed. nih.gov

| Resin Type | Linker Type | Cleavage Conditions | Advantages |

| Wang Resin | p-Alkoxybenzyl ester | High concentration TFA (e.g., 95%) | Good stability during synthesis, common and cost-effective. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., 1% TFA or acetic acid) | Allows for cleavage while keeping acid-labile side-chain protecting groups intact, suppressing side reactions like racemization during first amino acid loading. researchgate.net |

| Rink Amide Resin | Acid-labile amide linker | Moderate concentration TFA (e.g., 10-95%) | Used for synthesizing C-terminal peptide amides (not applicable for this specific peptide). researchgate.net |

Once the peptide sequence is fully assembled on the resin, the final step is cleavage and deprotection. lsu.edu This is accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). This single step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.

The cleavage cocktail typically includes "scavengers" to trap the highly reactive cationic species (e.g., tert-butyl cations) that are released from the protecting groups, preventing them from modifying sensitive residues like tryptophan or methionine. nih.gov For a peptide like this compound, which lacks highly sensitive residues, a simple and effective cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . After treatment with the cleavage cocktail for 2-3 hours, the crude peptide is precipitated with cold diethyl ether, collected, and dried.

Advanced Purification Techniques for Modified Peptides

The crude product obtained after cleavage from the resin is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences, and by-products from the cleavage process. Therefore, a robust purification step is essential.

The gold standard for peptide purification is Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . peptide.com This technique separates the peptide from impurities based on differences in hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a hydrophobic stationary phase (typically silica (B1680970) modified with C18 alkyl chains). peptide.com Elution is achieved by applying a gradient of increasing organic solvent (usually acetonitrile) concentration. More hydrophobic molecules are retained longer on the column, allowing for their separation from the more polar target peptide.

| Purification Technique | Principle | Application for Modified Peptides |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | The most widely used and effective method for purifying synthetic peptides to high levels (>95-98%). peptide.com |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Useful for removing aggregates or very small impurities, often used as a complementary step to RP-HPLC. peptide.com |

| High-Performance Flash Chromatography (HPFC) | A faster, lower-pressure version of HPLC. | Can be used as a rapid preliminary purification step to remove the bulk of impurities before a final, high-resolution RP-HPLC run, saving time and solvent. |

Fractions are collected as they elute from the column and are analyzed for purity. Those containing the pure peptide are pooled and lyophilized (freeze-dried) to yield the final product as a white, fluffy powder.

Spectroscopic and Chromatographic Validation of Synthetic Purity and Identity

After purification, the final product must be rigorously analyzed to confirm its identity and assess its purity. explorationpub.com This is typically a two-part process involving both chromatography and mass spectrometry.

Enzymatic Kinetics and Specificity Profiling with 2abz Acp Ala Phe 4 No2 Leu

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

The use of 2Abz-Acp-Ala-Phe(4-NO2)-Leu allows for the straightforward determination of key Michaelis-Menten kinetic parameters, which are fundamental to characterizing enzyme-substrate interactions. By measuring the initial rates of hydrolysis at various substrate concentrations, researchers can calculate the Michaelis constant (K_m), the maximum velocity (V_max), and the catalytic rate constant (k_cat).

While specific kinetic data for the cleavage of this compound by a particular enzyme is found across various studies, representative data for a metalloprotease like thermolysin showcases its utility.

Table 1: Representative Michaelis-Menten Kinetic Parameters for the Hydrolysis of this compound by Thermolysin

| Parameter | Value | Unit |

|---|---|---|

| K_m | 25 | µM |

| V_max | 150 | nmol/min/mg |

| k_cat | 50 | s⁻¹ |

| k_cat/K_m | 2.0 x 10⁶ | M⁻¹s⁻¹ |

Note: These values are representative and can vary based on experimental conditions such as pH, temperature, and buffer composition.

Elucidation of Protease Subsite Specificity Through Analogue Studies

The defined structure of this compound makes it an excellent scaffold for analogue studies aimed at probing the subsite specificities of proteases. The interaction between a protease and its substrate is governed by a series of subsites (S) on the enzyme that accommodate the amino acid residues (P) of the substrate. The scissile bond is located between the P1 and P1' residues, which bind to the S1 and S1' subsites of the enzyme, respectively.

By systematically substituting the amino acid residues in the this compound sequence, researchers can map the preferences of the enzyme's subsites. For instance, altering the Leucine residue at the P1' position to other hydrophobic or charged amino acids can reveal the chemical and steric preferences of the S1' subsite. Such studies have been instrumental in defining the substrate specificity of various proteases.

For many metalloproteases, the S1' subsite is a deep, hydrophobic pocket. nih.gov Studies with analogous substrates have demonstrated that these enzymes often prefer large, hydrophobic residues at the P1' position. nih.gov The Leucine in this compound is well-suited for the S1' subsite of enzymes like thermolysin. nih.gov

Table 2: Relative Hydrolysis Rates of 2Abz-Acp-Ala-Phe(4-NO2)-Xaa Analogues by a Representative Metalloprotease

| P1' Residue (Xaa) | Relative k_cat/K_m (%) | Inferred S1' Subsite Preference |

|---|---|---|

| Leucine (Leu) | 100 | Strongly Favored |

| Isoleucine (Ile) | 85 | Favored |

| Phenylalanine (Phe) | 70 | Favored |

| Valine (Val) | 60 | Moderately Favored |

| Alanine (Ala) | 20 | Weakly Favored |

| Glycine (Gly) | 5 | Disfavored |

| Aspartic Acid (Asp) | <1 | Strongly Disfavored |

Note: This table presents illustrative data based on established principles of protease specificity.

Influence of Peptide Modifications on Enzyme-Substrate Recognition and Catalysis

Modifications to the peptide backbone or amino acid side chains of this compound can significantly impact enzyme-substrate recognition and the subsequent catalytic process. These modifications can include the introduction of non-natural amino acids, changes in stereochemistry, or the alteration of the peptide bond itself.

For example, the introduction of a D-amino acid in place of an L-amino acid can disrupt the binding of the substrate to the enzyme's active site, often leading to a dramatic decrease in or complete loss of hydrolysis. This is because the stereochemistry of the active site is precisely arranged to accommodate L-amino acids.

Furthermore, modifications to the peptide backbone, such as the introduction of a reduced amide bond (psi[CH2-NH]) or a retro-inverso peptide bond, can render the substrate resistant to cleavage while potentially still allowing it to bind to the active site. Such modified peptides can act as competitive inhibitors and are valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. The influence of such modifications underscores the high degree of stereospecificity and structural integrity required for efficient enzyme catalysis.

Comparative Analysis of 2abz Acp Ala Phe 4 No2 Leu with Alternative Probes

Comparison with Other 2Abz- and Phe(4-NO2)-Based FRET Substrates

The core of this FRET substrate is the donor-quencher pair: 2-Aminobenzoyl (2Abz) as the fluorophore and 4-Nitrophenylalanine [Phe(4-NO2)] as the quencher. scielo.brbachem.com When the peptide is intact, the close proximity of the Phe(4-NO2) group suppresses the fluorescence of the 2Abz group. tandfonline.com Upon enzymatic cleavage of the peptide bond between the donor and quencher, the 2Abz group is liberated from the quenching effect, resulting in a measurable increase in fluorescence. scielo.brresearchgate.net

This specific pairing of 2Abz and Phe(4-NO2) represents an early generation of FRET technology. scielo.br A notable issue with this pair is the inefficient quenching by the Phe(4-NO2) group, which can result in high background fluorescence. scielo.brresearchgate.net This inefficiency stems from the suboptimal overlap between the emission spectrum of 2Abz and the absorption spectrum of Phe(4-NO2), a critical factor for an effective FRET mechanism. scielo.brresearchgate.net This characteristic can limit the substrate's sensitivity in assays. scielo.br

Over time, improved FRET pairs have been developed to address these limitations. Substrates utilizing 2Abz as the fluorophore have been paired with more efficient quenchers, such as N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). scielo.brresearchgate.net The Abz/EDDnp pair exhibits excellent spectral overlap and high quenching efficiency, allowing for the design of highly sensitive probes with low background signals, even in long peptide sequences. scielo.brresearchgate.net Other FRET systems have moved away from 2Abz entirely, employing pairs like EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(4-dimethylaminophenylazo)benzoyl), which offer different spectral properties and have become common in many commercial protease assays. bachem.com

Table 1: Comparison of Common FRET Pairs in Enzyme Substrates

| FRET Pair (Donor/Quencher) | Typical Excitation (nm) | Typical Emission (nm) | Key Characteristics |

|---|---|---|---|

| 2Abz / Phe(4-NO2) | ~320 | ~420 | Early generation FRET pair; can exhibit high background fluorescence due to inefficient quenching. scielo.brbachem.comresearchgate.net |

| 2Abz / EDDnp or Dnp | ~320 | ~420 | Improved quenching efficiency and lower background compared to Phe(4-NO2); suitable for longer peptides. scielo.brbachem.comresearchgate.net |

| 2Abz / Tyr(3-NO2) | ~320 | ~420 | Alternative nitro-amino acid quencher used with Abz. bachem.comnih.gov |

| EDANS / DABCYL | ~340 | ~490 | Widely used commercial FRET pair with good quenching efficiency and distinct spectral properties. bachem.com |

| Dansyl / Phe(4-NO2) | ~342 | ~562 | Another example of a FRET substrate utilizing a nitro-phenylalanine quencher. bachem.com |

Comparative Performance Against Chromogenic and Other Fluorogenic Substrates for Target Enzymes

When compared to chromogenic substrates, fluorogenic probes like 2Abz-Acp-Ala-Phe(4-NO2)-Leu generally offer significantly higher sensitivity. scispace.com Fluorimetric assays can often detect enzyme activity at nanomolar concentrations, providing a lower limit of detection than colorimetric methods. researchgate.netscispace.com Furthermore, FRET-based assays allow for the continuous monitoring of enzyme kinetics in real-time, as the fluorescent signal increases proportionally with substrate hydrolysis. scielo.brtandfonline.com This is a distinct advantage over many chromogenic assays which are often endpoint measurements.

However, advancements have been made in chromogenic assays to improve their performance. For instance, in the context of matrix metalloproteinases (MMPs), classic chromogenic substrates were often not suitable. diapharma.com Newer systems utilize an amplification strategy, where the target MMP activates a secondary enzyme (like urokinase) that then acts on a chromogenic substrate, enhancing the signal and sensitivity. diapharma.com

Within the broader category of fluorogenic substrates, the performance of this compound is contingent on the specific enzyme and assay conditions. Its performance may be surpassed by substrates employing more advanced FRET pairs (e.g., Abz/EDDnp, EDANS/DABCYL) that provide a better signal-to-noise ratio. scielo.brresearchgate.net Other fluorogenic techniques, such as those using "over-labeled" substrates, can also be used, though they may face their own challenges like protein aggregation or loss of function. scispace.com

Table 2: Performance Comparison of Assay Substrate Types

| Substrate Type | Principle | Relative Sensitivity | Assay Format | Key Advantage | Common Limitation |

|---|---|---|---|---|---|

| Chromogenic | Enzyme cleavage produces a colored product measured by absorbance. 5-diagnostics.com | Moderate | Typically endpoint; some kinetic. diapharma.com | Simple; does not require a fluorometer. | Lower sensitivity than fluorogenic methods. scispace.com |

| Amplified Chromogenic | Enzyme cascade amplifies the signal from the chromogenic substrate. diapharma.com | High | Kinetic | Increased sensitivity over traditional chromogenic assays. diapharma.com | More complex assay design. |

| FRET Fluorogenic (e.g., this compound) | Enzyme cleavage separates a fluorophore/quencher pair, increasing fluorescence. tandfonline.com | High to Very High | Continuous, kinetic. scielo.br | High sensitivity and real-time measurement. researchgate.netscispace.com | Potential for high background with inefficient pairs like Abz/Phe(4-NO2). scielo.brresearchgate.net |

Advantages and Limitations in Specific Enzymatic Assay Contexts

The utility of this compound is highly context-dependent, with clear advantages in some applications and significant limitations in others.

Advantages:

Suitability for Screening: The substrate has been successfully used for in vitro screening assays, such as determining the Angiotensin-I Converting Enzyme (ACE) inhibitory activity of bioactive peptides in fermented milk products. researchgate.netresearchgate.net In this context, its ability to provide a rapid and continuous kinetic measurement is a major benefit for assessing inhibitory potential. researchgate.net

Convenience: As a FRET peptide, it offers a convenient and straightforward method for studying enzyme specificity and kinetics without the need for laborious procedures like radiolabelled assays. scielo.brresearchgate.net

Limitations:

Inherent Quenching Inefficiency: The primary limitation is the suboptimal quenching of the Abz fluorophore by the Phe(4-NO2) group. scielo.br This leads to "inadequate sensitivity" and "high background fluorescence" compared to newer substrates, which can be problematic when measuring low levels of enzyme activity or trying to discern small differences between samples. scielo.brresearchgate.net

Assay-Dependent Reliability: While FRET assays are excellent for initial screening and kinetic profiling, the kinetic parameters obtained can sometimes differ from those measured by other methods, such as LC-MS. nih.gov This suggests that for applications requiring high accuracy, results from FRET assays might need to be verified by an alternative method. nih.gov

Specificity in Complex Samples: In complex biological fluids, the specificity of any peptide substrate can be a concern. While the peptide sequence Ala-Phe-Leu is targeted by certain enzymes like ACE, other proteases present in a sample could potentially cleave the substrate, leading to inaccurate results. diapharma.comresearchgate.net

Table 3: Advantages and Limitations of this compound

| Aspect | Details |

|---|---|

| Advantages | Enables rapid, continuous kinetic assays ideal for screening (e.g., ACE inhibition). researchgate.netresearchgate.netresearchgate.net Offers higher sensitivity than standard chromogenic methods. scispace.com Convenient tool for studying enzyme specificity. researchgate.net |

| Limitations | Inefficient FRET pairing leads to high background and potentially lower sensitivity than modern probes. scielo.brresearchgate.net Kinetic parameters may differ from those obtained with other methods like LC-MS. nih.gov Potential for non-specific cleavage in complex biological samples. diapharma.com |

Advanced Methodologies and Biophysical Investigations Utilizing 2abz Acp Ala Phe 4 No2 Leu

Integration into High-Throughput Screening (HTS) Platforms for Enzyme Inhibitor Discovery

High-throughput screening (HTS) involves the rapid, automated testing of thousands to millions of chemical compounds to identify those with specific biological activity. youtube.com Fluorogenic substrates like 2Abz-Acp-Ala-Phe(4-NO2)-Leu are exceptionally well-suited for HTS campaigns aimed at discovering novel enzyme inhibitors due to their sensitivity and compatibility with automated liquid handling and detection systems. youtube.comnih.gov

In a typical HTS assay for protease inhibitors, the target enzyme, the this compound substrate, and a compound from a chemical library are combined in the wells of a microtiter plate. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. Compounds that inhibit the enzyme will cause a significant reduction in the rate of fluorescence generation compared to control wells. This method is highly effective for identifying potential anti-cancer compounds or other therapeutic agents that target proteases. nih.gov

The robustness of such assays is often evaluated using statistical parameters like the Z'-factor, where a value greater than 0.5 indicates an excellent assay suitable for HTS. nih.gov Time-Resolved FRET (TR-FRET) is an advanced variation of this technique that reduces background interference by using long-lifetime fluorophores and time-gated detection, making it a powerful tool for drug discovery. nih.govresearchgate.net

Table 1: Example HTS Data for Protease Inhibitor Screening

This table illustrates hypothetical results from an HTS campaign using this compound to screen a set of test compounds for inhibitory activity against a target protease.

| Compound ID | Concentration (µM) | Fluorescence Rate (RFU/min) | Percent Inhibition | Hit Status |

| Control (No Inhibitor) | N/A | 500 | 0% | N/A |

| Compound A | 10 | 450 | 10% | No |

| Compound B | 10 | 55 | 89% | Yes |

| Compound C | 10 | 240 | 52% | Yes |

| Compound D | 10 | 495 | 1% | No |

Application in Fluorescent Peptide Zymography for Protease Detection

Fluorescent peptide zymography is a powerful evolution of traditional zymography techniques, which are used to detect and characterize proteases separated by gel electrophoresis. jove.comtandfonline.com Traditional methods typically use large proteins like gelatin or casein copolymerized in the gel, limiting the range of detectable proteases. tandfonline.com Fluorescent zymography overcomes this by incorporating a specific, fluorogenic peptide substrate like this compound directly into the polyacrylamide gel. jove.comnih.gov

In this method, biological samples are separated by electrophoresis on a gel containing the covalently linked peptide substrate. jove.comnih.gov After electrophoresis, the gel is incubated in a renaturing buffer to allow the proteases to regain their activity. jove.com The active enzymes then cleave the embedded this compound substrate, causing an increase in fluorescence at the band corresponding to the protease's molecular weight. nih.govelsevierpure.com This provides a direct and often more sensitive detection method than traditional staining and destaining protocols. tandfonline.com

The key advantages of this technique include its ability to detect a wider array of proteases, its high sensitivity, and the elimination of staining steps, allowing for more rapid and direct quantification of proteolytic activity. tandfonline.comelsevierpure.comnih.gov

Table 2: Comparison of Traditional vs. Fluorescent Peptide Zymography

| Feature | Traditional Zymography (e.g., Gelatin) | Fluorescent Peptide Zymography |

| Substrate | Large proteins (gelatin, casein) tandfonline.com | Specific fluorogenic peptides (e.g., this compound) jove.com |

| Detection | Negative staining; clear bands on a stained background jove.com | Positive signal; fluorescent bands on a dark background elsevierpure.com |

| Sensitivity | Moderate | High; can surpass detection limits of current techniques tandfonline.com |

| Specificity | Limited to proteases that degrade the embedded protein tandfonline.com | Highly tunable to specific proteases by altering the peptide sequence |

| Workflow | Requires staining and destaining steps | Direct imaging after incubation elsevierpure.com |

| Range of Proteases | Limited by available protein substrates tandfonline.com | Broader; expands the library of detectable proteases tandfonline.com |

Computational Modeling of Peptide-Enzyme Interactions and Conformational Dynamics

Understanding the precise molecular interactions between a substrate and its enzyme is fundamental to biochemistry and drug design. Computational methods, in conjunction with biophysical techniques, provide powerful insights into these processes at an atomic level.

Computational Modeling: Molecular dynamics (MD) simulations are used extensively to model the binding of peptides to proteins. acs.orgacs.org Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) and high-temperature MD simulations can predict the binding pose of a peptide like this compound within the enzyme's active site. acs.orgnih.gov These simulations can reveal the specific amino acid residues involved in the interaction and map the energetic landscape of the binding process. nih.gov By simulating the entire binding event, from the peptide's initial approach to its final docked conformation, researchers can gain a detailed understanding of the binding mechanism. nih.govyoutube.com

Biophysical Investigations: The FRET properties of this compound are not only useful for activity assays but also for studying the conformational dynamics of the enzyme itself. Single-molecule FRET (smFRET) experiments can track the distance-dependent energy transfer between two fluorophores, providing information on the conformational changes a protein undergoes. nih.govrsc.org By attaching a second fluorophore to the enzyme, the cleavage of the this compound substrate can be correlated with specific enzyme movements, such as the opening and closing of domains that are often essential for catalytic activity. rsc.orgrsc.org This approach helps to unravel the complex interplay between an enzyme's structural dynamics and its chemical function. rsc.org

Table 3: Methodologies for Studying Peptide-Enzyme Interactions

| Methodology | Description | Key Insights Provided |

| Molecular Docking | Predicts the preferred orientation of the peptide when bound to the enzyme to form a stable complex. | Binding pose, identification of key interacting residues. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, based on force fields. acs.orgacs.org | Conformational flexibility, binding pathways, free energy of binding. nih.gov |

| Accelerated MD (aMD/GaMD) | An enhanced sampling simulation method that accelerates the exploration of conformational space. nih.gov | Low-energy conformational states, detailed binding mechanisms. nih.gov |

| Single-Molecule FRET (smFRET) | Measures FRET efficiency on individual molecules to observe dynamic conformational changes. nih.gov | Real-time enzyme dynamics, kinetics of conformational transitions, relationship between structure and activity. rsc.orgrsc.org |

Future Perspectives in Research with 2abz Acp Ala Phe 4 No2 Leu

Design of Next-Generation Peptide-Based Probes with Enhanced Characteristics

The future of research with substrates like 2Abz-Acp-Ala-Phe(4-NO2)-Leu is intrinsically linked to the advancement of probe design. The goal is to create new probes with enhanced specificity, sensitivity, and suitability for diverse experimental conditions, including live-cell imaging and in vivo applications.

Key areas for enhancement include:

Fluorophore and Quencher Optimization: The 2-aminobenzoyl (2Abz) fluorophore and 4-nitrophenylalanine (Phe(4-NO2)) quencher pair in the parent compound is effective, but research is ongoing to identify and incorporate novel fluorophores with improved quantum yields and quenchers with broader absorption spectra. This can lead to substrates with a higher signal-to-noise ratio, allowing for the detection of lower levels of enzymatic activity. nih.gov

Peptide Sequence Modification: The peptide backbone, Ala-Phe-Leu, dictates the substrate's specificity for particular proteases. Future research will involve creating libraries of peptide sequences to identify substrates with greater selectivity for specific enzymes, including isoforms within the same family. pnas.org This will enable more precise interrogation of individual protease functions in complex biological samples. The inclusion of non-proteinogenic amino acids, like the aminocaproic acid (Acp) spacer in the current compound, can also be further explored to optimize substrate conformation and susceptibility to cleavage.

Enhanced Stability and Solubility: For applications in live cells or in vivo, peptide probes must be resistant to non-specific degradation by other cellular proteases and remain soluble in aqueous environments. Future designs may incorporate modifications such as cyclization of the peptide backbone or the addition of solubility-enhancing tags to improve their stability and bioavailability.

Multi-functional Probes: There is a growing interest in developing "smart" probes that can do more than just report on enzyme activity. Future iterations could include targeting moieties that direct the probe to specific cellular compartments or tissues, or moieties that allow for subsequent isolation of the active enzyme after cleavage.

A summary of potential enhancements for next-generation peptide probes is presented in the table below.

| Enhancement Strategy | Goal | Example |

| Fluorophore/Quencher Pairing | Increased sensitivity and signal-to-noise ratio. | Utilizing long-wavelength fluorophores to minimize background fluorescence in biological samples. cpcscientific.com |

| Peptide Sequence Variation | Improved enzyme specificity and selectivity. | Combinatorial library screening to identify optimal cleavage sequences for a target protease. pnas.org |

| Structural Modifications | Enhanced stability, solubility, and bioavailability. | Peptide cyclization or incorporation of polyethylene (B3416737) glycol (PEG) chains. |

| Multi-functionality | Targeted delivery and additional analytical capabilities. | Conjugation of the peptide probe to a cell-penetrating peptide or an affinity tag. |

Expansion of Applications to Emerging Proteolytic Systems and Disease Targets

While fluorogenic substrates have been extensively used to study well-characterized proteases like matrix metalloproteinases (MMPs), there is a significant opportunity to apply them to less understood proteolytic systems and their roles in disease. nih.gov

Emerging areas of application include:

Infectious Diseases: Many pathogens, including bacteria and viruses, produce proteases that are essential for their virulence and replication. nih.gov Tailored fluorogenic substrates can be developed to specifically detect the activity of these pathogen-associated proteases, offering a new approach for diagnosing infections and for high-throughput screening of potential antimicrobial drugs that inhibit these enzymes. nih.gov

Neurodegenerative Diseases: Proteolytic dysregulation is increasingly implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. numberanalytics.com FRET-based probes can be designed to monitor the activity of proteases involved in the processing of key proteins like amyloid-beta and tau, providing valuable insights into disease mechanisms and potential therapeutic targets. numberanalytics.comtandfonline.com

Cancer Biology: The tumor microenvironment is a hotbed of proteolytic activity, with enzymes like cathepsins and ADAMs (A Disintegrin and Metalloproteinase) playing crucial roles in cancer progression, invasion, and metastasis. numberanalytics.com Advanced peptide probes can be used to visualize and quantify the activity of these proteases in real-time, both in vitro and potentially in vivo, aiding in cancer diagnosis, prognosis, and the development of targeted therapies. numberanalytics.comtandfonline.com

Inflammatory and Autoimmune Diseases: Chronic inflammation is often associated with the upregulation of specific proteases. Probes designed to be cleaved by these enzymes could serve as biomarkers for inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, allowing for more sensitive disease monitoring and assessment of treatment efficacy.

The application of FRET-based biosensors in various disease contexts is a rapidly growing field, with the potential to revolutionize both basic research and clinical diagnostics. tandfonline.com

Contributions to the Understanding of Enzyme Mechanisms and Substrate Recognition

Fluorogenic peptide substrates like this compound are not only tools for measuring enzyme activity but also powerful instruments for fundamental biochemical research. They provide a means to dissect the intricate details of enzyme-substrate interactions and catalytic mechanisms.

Key research contributions include:

Enzyme Kinetics and Inhibition: The continuous nature of the assay allows for precise determination of key kinetic parameters such as Kcat and Km, providing a quantitative measure of an enzyme's catalytic efficiency for a given substrate. pnas.org This is invaluable for comparing the activity of different enzymes or the effects of mutations on catalytic function. Furthermore, these substrates are instrumental in high-throughput screening for enzyme inhibitors, a critical step in drug discovery. eurogentec.com

Mapping Substrate Specificity: By systematically altering the amino acid sequence of the peptide substrate and measuring the corresponding changes in cleavage efficiency, researchers can create a detailed map of an enzyme's substrate specificity. pnas.org This information is crucial for understanding how an enzyme recognizes its physiological targets and for designing highly selective inhibitors.

Investigating Allosteric Regulation: Some proteases are regulated by allosteric mechanisms, where binding of a molecule at a site other than the active site influences catalytic activity. FRET-based substrates can be used to study these regulatory effects in real-time, providing insights into the dynamic conformational changes that govern enzyme function. nih.gov

Probing the Catalytic Environment: The fluorescence properties of the 2Abz group can be sensitive to the local environment. In some cases, changes in fluorescence upon substrate binding, even before cleavage, can provide information about the conformational changes occurring within the enzyme's active site during the catalytic cycle. nih.gov

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 2Abz-Acp-Ala-Phe(4-NO2)-Leu be validated during synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and molecular weight. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks of the nitro group in Phe(4-NO2) (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and the leucine side chain. Validate spectral data against synthetic standards or computational predictions .

Q. What experimental strategies optimize the solubility of this compound in aqueous buffers?

- Methodological Answer : Test co-solvents (e.g., DMSO, acetonitrile) at <5% v/v to minimize interference. Adjust pH to exploit ionization of the nitro group (pKa ~1.0 for nitroaromatics) or terminal carboxylates. For stability, use low-temperature storage (4°C) and avoid prolonged exposure to light, as nitro groups are photoreactive .

Q. How should researchers design dose-response assays for this compound in enzyme inhibition studies?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) to capture IC50 values. Include positive controls (e.g., known protease inhibitors) and negative controls (solvent-only). Monitor time-dependent effects via pre-incubation of the compound with the enzyme. Analyze data using nonlinear regression models (e.g., GraphPad Prism) to account for cooperative binding .

Advanced Research Questions

Q. What computational methods predict the conformational stability of this compound in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) parameterized for nitroaromatics. Analyze RMSD and radius of gyration over 100-ns trajectories. Compare with circular dichroism (CD) spectroscopy data to validate β-sheet or random coil tendencies. Prioritize solvent models (e.g., TIP3P) that mimic experimental conditions .

Q. How does the Phe(4-NO2) residue influence substrate specificity in protease binding assays?

- Methodological Answer : Conduct mutagenesis studies replacing Phe(4-NO2) with Phe or Tyr. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Pair with X-ray crystallography to resolve interactions in the enzyme’s S2 subsite, which accommodates bulky nitro groups via hydrophobic pockets (e.g., as seen in SARS-CoV-2 3CLpro studies) .

Q. What statistical approaches resolve contradictory data on the compound’s mTOR signaling effects?

- Methodological Answer : Apply subgroup analysis (Table 2.6.1) to identify variables (e.g., cell type, leucine concentration thresholds) causing discrepancies. Use meta-analysis to pool data from independent studies, adjusting for heterogeneity via random-effects models. Validate findings with phospho-specific Western blotting for AMPK/ULK1 pathways under controlled amino acid deprivation .

Data Analysis and Technical Challenges

Q. How can researchers differentiate Leu/Ile isomers in mass spectrometry data for this compound?

- Methodological Answer : Use electron-transfer/higher-energy collision dissociation (EThcD) fragmentation, which generates diagnostic w-ions (-29 Da for Ile, -43 Da for Leu). Combine with enzyme digestion specificity (e.g., trypsin cleavage) and homolog database searches to improve discrimination accuracy .

Q. What validation criteria ensure reproducibility in fluorescence-based assays involving this compound?

- Methodological Answer : Normalize fluorescence intensity to internal controls (e.g., inert fluorophores). Perform Z’-factor analysis to confirm assay robustness (Z’ > 0.5). Replicate experiments across ≥3 independent batches, reporting mean ± SEM. Include quenching controls to account for nitro group-mediated fluorescence interference .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.